molecular formula C13H14F3NO3 B2359138 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid CAS No. 934020-34-5

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B2359138
CAS No.: 934020-34-5
M. Wt: 289.254
InChI Key: FBGGZUOVAMCFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid is an organic compound that features a morpholinomethyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the morpholinomethyl group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Polar solvents like methanol or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Difluoromethyl or monofluoromethyl derivatives

    Substitution: Halogenated or nitrated benzoic acid derivatives

Scientific Research Applications

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Morpholinomethyl)benzoic acid

Uniqueness

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the morpholinomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the morpholinomethyl group provides specific interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-17-3-5-20-6-4-17/h1-2,7H,3-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGGZUOVAMCFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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